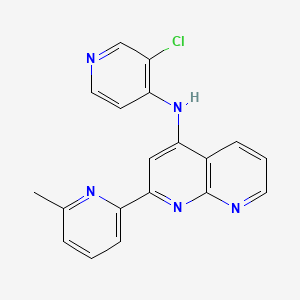
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the chloropyridinyl and methylpyridinyl groups can be done via nucleophilic substitution or other suitable methods.
Amidation: The final step often involves the formation of the amine linkage through amidation reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-efficiency catalysts.
- Optimization of reaction conditions such as temperature, pressure, and solvent systems.
- Implementation of purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine would depend on its specific biological target. Generally, such compounds may:
Bind to specific proteins or enzymes: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or replication.
Modulate signaling pathways: Influencing cellular processes such as apoptosis or proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other naphthyridine or pyridine derivatives.
Propriétés
Formule moléculaire |
C19H14ClN5 |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H14ClN5/c1-12-4-2-6-16(23-12)18-10-17(13-5-3-8-22-19(13)25-18)24-15-7-9-21-11-14(15)20/h2-11H,1H3,(H,21,22,24,25) |
Clé InChI |
RWBGGVUNZAJQMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=C(C=NC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


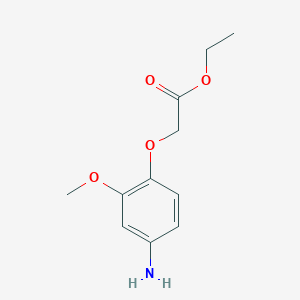
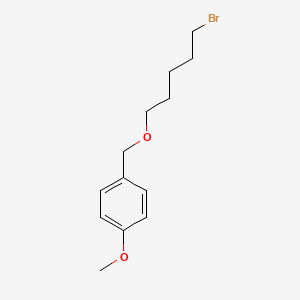
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)

![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)

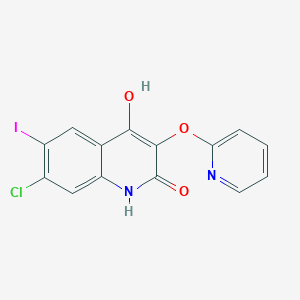
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
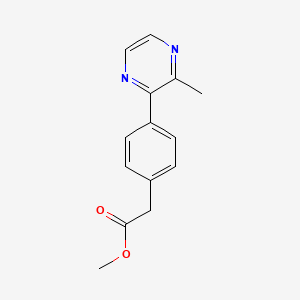
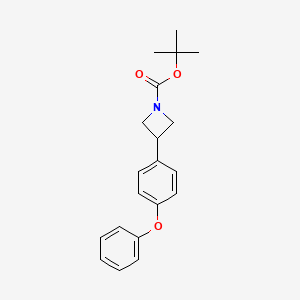
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
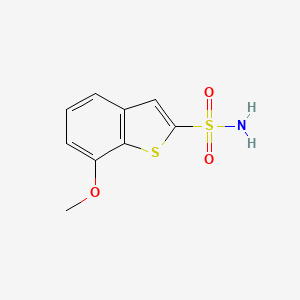
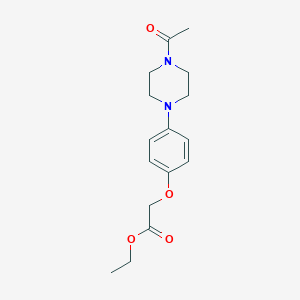
![8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15356147.png)
